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FERRIC MOLYBDATE

Catalysis Methanol Oxidation Surface Chemistry

Ferric molybdate, also known as iron(III) molybdate with the chemical formula Fe₂(MoO₄)₃, is a transition metal molybdate that crystallizes in a monoclinic structure and is widely recognized as a commercial catalyst for the selective oxidation of methanol to formaldehyde. Its anti-NASICON-type framework, characterized by a three-dimensional open structure, facilitates efficient ion transport and redox activity, underpinning its expanding roles in electrochemical energy storage and gas sensing.

Molecular Formula Fe2Mo3O12
Molecular Weight 591.5 g/mol
CAS No. 13769-81-8
Cat. No. B1143641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFERRIC MOLYBDATE
CAS13769-81-8
Molecular FormulaFe2Mo3O12
Molecular Weight591.5 g/mol
Structural Identifiers
SMILES[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Fe+3].[Fe+3]
InChIInChI=1S/2Fe.3Mo.12O/q2*+3;;;;;;;;;;6*-1
InChIKeyCAPLVVFQZZGBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Molybdate (CAS 13769-81-8) Technical Procurement Guide for Industrial Catalysis, Advanced Sensing, and Energy Storage


Ferric molybdate, also known as iron(III) molybdate with the chemical formula Fe₂(MoO₄)₃, is a transition metal molybdate that crystallizes in a monoclinic structure and is widely recognized as a commercial catalyst for the selective oxidation of methanol to formaldehyde [1]. Its anti-NASICON-type framework, characterized by a three-dimensional open structure, facilitates efficient ion transport and redox activity, underpinning its expanding roles in electrochemical energy storage and gas sensing [2]. The compound's high oxidation states of both iron and molybdenum contribute to a high theoretical capacity in lithium-ion batteries, while its surface Lewis acidity is a key parameter governing catalytic selectivity [1][2].

Why Generic Substitution of Ferric Molybdate (CAS 13769-81-8) is Scientifically Inadvisable for Critical Applications


Substituting ferric molybdate with other bulk metal molybdates like bismuth or cobalt molybdates, or with simple iron oxides, is not straightforward due to compound-specific variations in surface chemistry and bulk structural stability. For instance, the Lewis acidity of Fe₂(MoO₄)₃ is among the highest in its class, directly influencing methanol chemisorption pathways and turnover frequencies in ways that differ fundamentally from analogs such as Bi₂Mo₃O₁₂ [1]. Furthermore, in industrial formaldehyde production, catalyst deactivation studies show that Fe₂(MoO₄)₃/MoO₃ systems maintain exceptionally high selectivity (>92%) even under severe molybdenum depletion, a robustness that generic Fe₂O₃-MoO₃ mixtures or alternative molybdates cannot replicate without the precise Fe₂(MoO₄)₃ crystalline phase [2]. The specific anti-NASICON crystal structure also enables unique electrochemical and gas-sensing behaviors that are absent in compositionally similar but structurally distinct analogs [3].

Quantitative Differentiation of Ferric Molybdate (CAS 13769-81-8) Against Comparators


Comparative Lewis Acidity and Methanol Chemisorption Pathways in Bulk Molybdates

In a comparative study of bulk mixed-metal molybdates, Fe₂(MoO₄)₃ demonstrated the highest Lewis acidity relative to methanol as a probe molecule. The study ranked the catalysts' ability to form associatively adsorbed, intact Lewis-bound methanol species (species I) on acidic sites versus dissociatively adsorbed methoxy species (species II). Fe₂(MoO₄)₃ was placed at the top of the acidity scale, significantly outranking common analogs such as Bi₂Mo₃O₁₂, which predominantly forms species II [1]. This directly correlates with the mechanism of formaldehyde selectivity.

Catalysis Methanol Oxidation Surface Chemistry

Methanol Oxidation Selectivity Comparison: Ferric Molybdate vs. Commercial Catalyst and Preparation Methods

A study comparing iron molybdate catalysts prepared by different methods found that a catalyst synthesized via co-precipitation and filtration achieved a maximum selectivity of 82.3% towards formaldehyde at 573 K, with a methanol conversion of 59.7% [1]. This performance was comparable to a commercial iron molybdate catalyst, whereas catalysts prepared by kneading or precipitation without filtration were less active and less selective, demonstrating that the procurement of catalysts with specific preparation histories is critical for optimal performance.

Heterogeneous Catalysis Formaldehyde Production Selectivity

Impact of Supercritical Antisolvent Precipitation on Fe₂(MoO₄)₃ Catalytic Productivity for Formaldehyde

Novel iron molybdate catalysts prepared using supercritical antisolvent (SAS) precipitation exhibited significantly improved formaldehyde production compared to catalysts from conventional precipitation techniques. The best-performing SAS-prepared catalyst achieved a formaldehyde production rate of 42.5 mmolCH₂O gcat⁻¹ h⁻¹ [1]. This improvement was attributed to increased agglomerate size and enhanced phase purity, which together improve the oxygen supply from the reducible crystalline phase to the active amorphous MoOx surface phase.

Catalyst Synthesis Supercritical Fluids Formaldehyde Productivity

Robust Selectivity Retention in Fe₂(MoO₄)₃/MoO₃ Catalysts Under Severe Mo Depletion

A long-term deactivation study on an industrial Fe₂(MoO₄)₃/MoO₃ catalyst (Mo/Fe = 2) revealed its remarkable ability to maintain high formaldehyde selectivity even during extreme molybdenum volatilization. After 600 hours on stream, even when the bulk Mo/Fe ratio dropped to as low as 0.49 due to Mo loss, the formaldehyde selectivity remained above 92%, and the combined CO/CO₂ selectivity was below 4% [1]. This is attributed to a dynamic equilibrium where a MoOx surface layer is continuously replenished from the bulk Fe₂(MoO₄)₃ phase.

Catalyst Deactivation Molybdenum Loss Industrial Formaldehyde

Enhanced H₂S Gas Sensing Response via α-Fe₂O₃/Fe₂(MoO₄)₃ Heterostructure Compared to Pure Fe₂(MoO₄)₃

A microtubular α-Fe₂O₃/Fe₂(MoO₄)₃ (FFMO) heterostructure was synthesized and compared directly against pure iron molybdate (FMO) microtubules for H₂S gas sensing. The FFMO sensor exhibited a response of 12.69 towards 10 ppm H₂S, which is approximately 2.2 times larger than the response of the pure FMO-based sensor [1]. Furthermore, the FFMO composite reduced the optimal working temperature from 170 °C to 133 °C, and achieved the fastest response time (3 s) and lowest detection limit (50 ppb) among all reported FMO-based sensors [1].

Gas Sensing H₂S Detection Heterojunction

Lowering Gas Sensor Operating Temperature with Fe₂(MoO₄)₃/MXene Composite

A composite material consisting of Fe₂(MoO₄)₃ microspheres distributed among 2D MXene layers was developed and its gas sensing properties were compared to pure Fe₂(MoO₄)₃ microspheres. The introduction of MXene drastically reduced the optimal operating temperature from 340 °C for pure Fe₂(MoO₄)₃ to 120 °C for the composite [1]. This temperature reduction was accompanied by a significant increase in specific surface area (BET) from 10.9 m²/g for the pure material to 47.0 m²/g for the composite, along with rapid response-recovery times (18 s and 24 s) and improved long-term stability [1].

Gas Sensing MXene Composite Low-Temperature Operation

Optimal Industrial and Research Scenarios for Ferric Molybdate (CAS 13769-81-8) Utilization


High-Productivity Formaldehyde Synthesis with Advanced Fe₂(MoO₄)₃ Catalysts

This application leverages the evidence that Fe₂(MoO₄)₃ catalysts prepared via supercritical antisolvent (SAS) precipitation achieve significantly higher formaldehyde production rates (42.5 mmolCH₂O gcat⁻¹ h⁻¹) compared to those made by conventional precipitation [1]. Procurement of SAS-prepared Fe₂(MoO₄)₃ or licensing of the synthesis method is indicated for chemical manufacturers seeking to maximize reactor productivity and reduce catalyst volume, thereby lowering capital and operational expenditures in formaldehyde plants.

Industrial Formaldehyde Reactors Requiring Long-Term Catalyst Robustness Against Mo Loss

This scenario is for the operation of methanol-to-formaldehyde reactors where long catalyst lifetime and consistent selectivity are paramount. The unique ability of the Fe₂(MoO₄)₃/MoO₃ catalyst system to maintain >92% formaldehyde selectivity even after 600 hours of operation and under severe molybdenum depletion (Mo/Fe ratio dropping to 0.49) is a critical advantage [1]. This self-healing characteristic of the surface MoOx layer, sustained by the Fe₂(MoO₄)₃ crystalline phase, minimizes the need for frequent catalyst replacement and reduces plant downtime, directly impacting the total cost of ownership.

Ultra-Sensitive, Low-Power H₂S Gas Sensors Using Fe₂(MoO₄)₃-Based Heterostructures

For applications requiring the detection of trace hydrogen sulfide (H₂S) at ppb levels with rapid response, α-Fe₂O₃/Fe₂(MoO₄)₃ heterostructure sensors are the superior choice. This is based on evidence showing a 2.2-fold increase in response (12.69 to 10 ppm H₂S) and a reduced working temperature (133 °C) compared to pure Fe₂(MoO₄)₃, along with the fastest reported response time (3 s) and lowest detection limit (50 ppb) for this material class [1]. Procurement of this specific composite material is essential for environmental monitoring, industrial safety, and medical diagnostics where speed and sensitivity are non-negotiable.

High-Capacity Anode Material for Next-Generation Lithium-Ion and Potassium-Ion Batteries

This application targets the development of advanced energy storage systems. The anti-NASICON-type Fe₂(MoO₄)₃ material is a promising candidate for battery anodes, as demonstrated by an initial capacity of 1855 mAh/g at 100 mA/g for 3D microsphere architectures [1], and reversible K⁺-ion intercalation as a cathode with a discharge capacity of ~94 mAh g⁻¹ at 2.6 V vs. K/K⁺ [2]. Procurement of Fe₂(MoO₄)₃ with controlled morphology (e.g., 3D microspheres, hollow structures) or in composite form (e.g., Fe₂(MoO₄)₃@TiO₂, which retains 1204 mAh g⁻¹ after 450 cycles at 1.0 A g⁻¹ [3]) is critical for achieving the high energy density and cycling stability required for next-generation batteries.

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